7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C9H7FN2O3 and a molecular weight of 210.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroquinoline ring, which is a heterocyclic compound containing a nitrogen atom . It also contains functional groups such as a nitro group (-NO2) and a fluoro group (-F) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of approximately 409.0° C at 760 mmHg . The predicted density is approximately 1.5 g/cm3 , and the predicted refractive index is n20D 1.58 .Scientific Research Applications
Antibacterial and Anticancer Agents Synthesis
Researchers have focused on synthesizing novel quinolone derivatives, including those related to 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one, due to their potent antibacterial and anticancer properties. For instance, Al-Hiari et al. (2007) demonstrated the preparation of new 8-nitrofluoroquinolone models with significant antibacterial activity against both gram-positive and gram-negative strains, highlighting the potential of such compounds in addressing antibiotic resistance challenges (Al-Hiari et al., 2007). Similarly, compounds designed by Al-Trawneh et al. (2010) incorporating the fluoroquinolone structure showed both antibacterial and anticancer activities, suggesting a dual therapeutic approach with these molecules (Al-Trawneh et al., 2010).
Fluorescent Probes for Hypoxia Detection
The enzymatic conversion of nitroquinoline compounds under hypoxic conditions to fluorescent derivatives has been explored for detecting low oxygen levels in solid tumors. Rajapakse et al. (2013) investigated the metabolism of a pro-fluorescent substrate, showing its conversion to a known fluorophore selectively under hypoxic conditions, which may enable the use of such compounds as fluorescent probes for hypoxia in tumor models (Rajapakse et al., 2013).
Novel Herbicides Development
The quest for new herbicides has led to the synthesis of compounds featuring the fluoroquinolone core structure due to their mode of action as protoporphyrinogen oxidase (protox) inhibitors. Huang et al. (2005) highlighted the herbicidal activity of novel compounds, including those derived from fluoroquinolone, which show promise due to their efficacy, broad-spectrum activity, and safety for crops (Huang et al., 2005).
Properties
IUPAC Name |
7-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c10-6-4-7-5(1-2-9(13)11-7)3-8(6)12(14)15/h3-4H,1-2H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIGZYNYRMWCLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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